3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol

Lipophilicity ADME Scaffold Design

Impure building blocks erode cumulative yields in multi-step synthesis-a 95% purity input projects only 77.4% recovery over five steps. This 97% purity 6-chloropyridin-2-yl ether directly addresses that gap, delivering an estimated 85.9% cumulative yield (+8.5 pp advantage), reducing costly intermediate re-purification. • 6-Cl handle enables Pd-catalyzed amination or Suzuki coupling for kinase inhibitor library generation (cf. US-9096593-B2 strategies) • Primary alcohol supports esterification, oxidation to aldehyde for HWE chain extension, or bioconjugation to biotin/fluorophores • logP 1.39 & Fsp³ 0.375 balance membrane permeability with reduced promiscuous binding vs. flat aromatic fragments • Electron-withdrawing Cl stabilizes the pyridine ring against oxidative metabolism in agrochemical lead optimization

Molecular Formula C8H10ClNO2
Molecular Weight 187.62 g/mol
CAS No. 1340094-47-4
Cat. No. B1375128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol
CAS1340094-47-4
Molecular FormulaC8H10ClNO2
Molecular Weight187.62 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)Cl)OCCCO
InChIInChI=1S/C8H10ClNO2/c9-7-3-1-4-8(10-7)12-6-2-5-11/h1,3-4,11H,2,5-6H2
InChIKeyPNNKNHFDJHGEEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol Overview


3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol (CAS 1340094-47-4) is a bifunctional C8H10ClNO2 pyridine derivative (MW 187.62) that combines a primary alcohol handle with a 6-chloro-2-pyridinyl ether motif . This scaffold is valued in medicinal chemistry and agrochemical research as a versatile intermediate. The chlorine atom at the pyridine 6-position provides a reactive site for further cross-coupling or nucleophilic aromatic substitution, while the terminal hydroxyl group enables esterification, etherification, or oxidation. The compound exhibits a calculated logP of 1.39 and an Fsp³ value of 0.375, indicative of moderate lipophilicity balanced with a partially saturated character . Its utility is underscored by its classification as a versatile small molecule scaffold, primarily serving as a building block for the synthesis of more complex pharmacologically active molecules .

3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol Substitution Risks


Direct replacement of 3-[(6-chloropyridin-2-yl)oxy]propan-1-ol with unsubstituted pyridinyl or 6-methyl analogs can substantially alter physicochemical properties and synthetic outcomes due to electronic and steric differences at the 6-position. The chlorine substituent is strongly electron-withdrawing (σₘ = 0.37), which modulates the reactivity of the pyridine ring in metal-catalyzed cross-couplings and influences the compound's lipophilicity profile (logP 1.39) . In contrast, the 6-methyl analog (logP ~1.7 predicted) exhibits higher calculated lipophilicity and a boiling point of 266°C, altering purification and formulation parameters . The 6-unsubstituted pyridine congener, lacking the halogen, is incapable of participating in halogen-directed metalation or palladium-catalyzed coupling chemistries that are essential for many downstream functionalization strategies. These quantifiable differences in physical properties and chemical reactivity mean that substituting the 6-chloro derivative with an in-class analog without re-optimizing reaction conditions can lead to failed syntheses, altered product profiles, or inconsistent biological activity in structure-activity relationship (SAR) campaigns.

3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol Evidence Guide


LogP vs. 6-Methyl Analog

The target 6-chloro compound demonstrates a measured logP of 1.39 , conferring moderate lipophilicity. Replacing the chlorine with a methyl group (CAS 401811-95-8) is predicted to increase lipophilicity by approximately 0.3–0.5 log units (estimated logP ~1.7), based on the difference in Hansch π constants (Cl = 0.71 vs. CH₃ = 0.56 on aromatic systems, but critical hydrogen-bonding effects of the ether oxygen further modulate the observed value). This shift can influence membrane permeability and solubility in biological assays, making the chloro-substituted scaffold the preferred choice when lower logP is desired to avoid excessive hydrophobic binding or poor aqueous solubility.

Lipophilicity ADME Scaffold Design

Boiling Point vs. 6-Methyl Analog

While the boiling point of 3-[(6-chloropyridin-2-yl)oxy]propan-1-ol is not explicitly reported in the available datasheets, the 6-methyl analog (CAS 401811-95-8) exhibits a calculated boiling point of 266°C at 760 mmHg . The lower molecular weight and altered intermolecular forces of the methyl derivative influence its vapor pressure. The chloro-substituted target, with a molecular weight of 187.62 g/mol and greater polarizability, is expected to have a slightly higher boiling point, potentially complicating distillation-based purification relative to the methyl analog.

Boiling Point Purification Process Chemistry

Purity Grade Comparison

Fluorochem supplies 3-[(6-chloropyridin-2-yl)oxy]propan-1-ol at a minimum purity of 97% , contrasted with the 95% specification offered by alternative vendors such as AKSci . While a 2% purity increment may appear modest, for building blocks used in multi-step syntheses the cumulative impact on yield can be significant: assuming a five-step linear sequence, a 97% purity starting material can yield a final product purity advantage of ~2.7% over a 95% grade (0.97⁵ vs 0.95⁵), reducing the burden of post-synthetic purification.

Purity Quality Control Reproducibility

Cross-Coupling Reactivity: Chlorine vs. Unsubstituted Pyridine

The 6-chloro substituent enables participation in palladium- and nickel-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Negishi) that are not accessible with the unsubstituted pyridin-2-yl analog (CAS not available in comparison set). In a representative patent application for kinase inhibitors (US-9096593-B2), 6-chloropyridin-2-yl containing intermediates were elaborated via palladium-catalyzed amination to generate advanced pharmacophores, demonstrating the synthetic utility of the chlorine handle [1]. The unsubstituted pyridine analog cannot undergo these transformations, limiting its utility to simple alkylation or acylation chemistry.

Cross-Coupling Synthetic Chemistry Functionalization

3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol Application Scenarios


Kinase Inhibitor Fragment Synthesis

The chlorine handle at the 6-position makes this compound an ideal starting material for generating focused kinase inhibitor libraries. As demonstrated in patent US-9096593-B2, palladium-catalyzed amination of similar 6-chloropyridin-2-yl ethers introduces amine diversity at the pyridine core, a common motif in ATP-competitive kinase inhibitors. The 97% purity grade ensures that the initial building block introduces minimal by-products, critical for maintaining high purity in parallel synthesis workflows. The moderate logP (1.39) of the scaffold aligns with the lipophilicity range of reported type I kinase inhibitor hinge binders, supporting its use in lead optimization without excessive hydrophobicity that could compromise kinase selectivity profiles .

Agrochemical Intermediate: Controlled Lipophilicity

Neonicotinoid and related agrochemical scaffolds frequently incorporate 6-chloropyridin-2-yl motifs. The logP of 1.39 places this intermediate in a favorable range for balanced soil mobility and foliar uptake—too hydrophilic (logP <0) limits cuticle penetration, while excessively lipophilic (logP >3) analogs risk soil adsorption and environmental persistence. The chlorine atom's electron-withdrawing nature also stabilizes the pyridine ring against oxidative metabolism in plants, a property absent in the 6-methyl analog. The compound's bifunctional nature allows sequential derivatization: the alcohol can be oxidized to an aldehyde for Horner-Wadsworth-Emmons chain extension, while the chlorine can be displaced by amines or coupled with aryl boronic acids to generate lead series .

Chemical Probes: Defined Physicochemical Properties

For chemical biology probe development, precise physicochemical property control is essential to avoid non-specific binding and aggregation. The measured logP of 1.39 and Fsp³ of 0.375 indicate a favorable balance between aromatic character and three-dimensionality, reducing the risk of flat, promiscuous binding associated with high-aromaticity fragments. The primary alcohol serves as a convenient point for bioconjugation (e.g., to biotin, fluorophores, or photoaffinity labels) without altering the core scaffold's binding characteristics. When compared to the 6-methyl analog (estimated logP ~1.7), the chloro derivative provides a more polar, H-bond-accepting alternative that may enhance target specificity through halogen-bonding interactions with protein backbone carbonyls.

Multi-Step Synthesis: High-Purity Advantage

In multi-step syntheses exceeding three steps, the cumulative yield penalty of starting material impurities becomes non-trivial. The 97% minimum purity specification available from Fluorochem translates to a projected five-step overall yield of 85.9% (assuming 95% yield per step) versus 77.4% for a 95% pure input, a gain of 8.5 percentage points in final product recovery. For procurement professionals managing cost-per-gram of final API or advanced intermediate, this purity differential justifies the selection of the 97% grade, even at a modest price premium, because the avoided purification costs and yield losses in later stages outweigh the upfront building block cost .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.